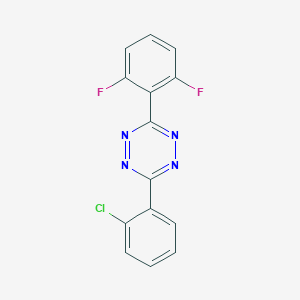![molecular formula C8H12FNO B169583 (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 198208-51-4](/img/structure/B169583.png)
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one, also known as tropifexor, is a synthetic compound that belongs to the class of nonsteroidal selective modulators of the farnesoid X receptor (FXR). It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, particularly in liver disorders.
Mecanismo De Acción
Tropifexor exerts its therapeutic effects by selectively activating the FXR, a nuclear receptor that plays a critical role in regulating bile acid synthesis and transport, glucose and lipid metabolism, and inflammation. Activation of FXR by (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in the improvement of liver function and the reduction of fibrosis.
Biochemical and Physiological Effects:
Tropifexor has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to decrease liver enzymes, reduce liver inflammation, and improve liver function. Tropifexor also improves glucose and lipid metabolism, which may have additional benefits in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropifexor has several advantages for lab experiments, including its high potency and selectivity for FXR, its well-defined mechanism of action, and its favorable pharmacokinetic properties. However, there are also limitations to its use, including potential off-target effects and the need for further optimization of dosing and administration.
Direcciones Futuras
There are several future directions for the research and development of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one. One potential direction is the investigation of its therapeutic potential in other liver disorders, such as cholestatic liver diseases and viral hepatitis. Another direction is the optimization of dosing and administration for maximal efficacy and minimal side effects. Additionally, the development of reliable biomarkers for monitoring treatment response and disease progression will be important for the clinical application of this compound.
In conclusion, this compound is a promising compound for the treatment of various liver disorders, particularly NASH. Its selective activation of FXR has been shown to improve liver function, reduce inflammation, and decrease fibrosis in preclinical studies. While there are still limitations to its use, further research and development of this compound may lead to new therapeutic options for patients with liver diseases.
Métodos De Síntesis
Tropifexor is synthesized through a multistep process involving the reaction of a chiral intermediate with a fluorinated ketone. The synthesis method has been optimized to produce high yields of pure (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one with high enantiomeric purity.
Aplicaciones Científicas De Investigación
Tropifexor has shown promising results in preclinical studies for the treatment of various liver disorders, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). It has been found to improve liver function, reduce inflammation, and decrease fibrosis in animal models. Tropifexor is currently in clinical trials for the treatment of NASH, with results expected in the near future.
Propiedades
Número CAS |
198208-51-4 |
|---|---|
Fórmula molecular |
C8H12FNO |
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C8H12FNO/c1-10-5-2-3-7(10)8(11)6(9)4-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1 |
Clave InChI |
WVZUPYSYPZLZLT-QYNIQEEDSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1C(=O)[C@@H](C2)F |
SMILES |
CN1C2CCC1C(=O)C(C2)F |
SMILES canónico |
CN1C2CCC1C(=O)C(C2)F |
Sinónimos |
8-Azabicyclo[3.2.1]octan-2-one,3-fluoro-8-methyl-,(1S,3R,5R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



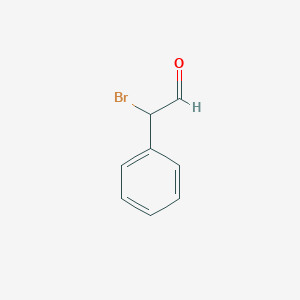
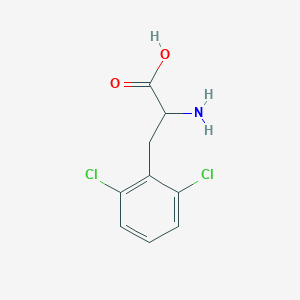
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
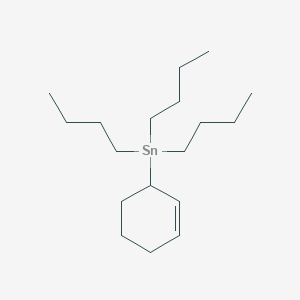
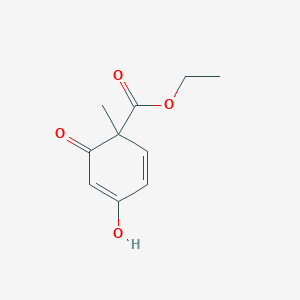
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)

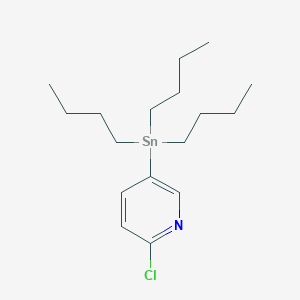
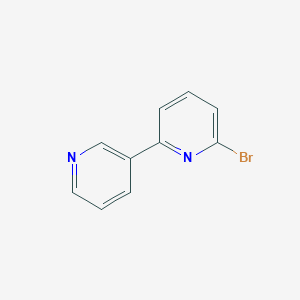


![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)
